1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a thieno-triazolopyrimidinone derivative characterized by a fused bicyclic core structure. Key substituents include a 2-chlorobenzylthio group at position 1 and a 4-isopropylbenzyl group at position 4 (Fig. 1).
Properties
Molecular Formula |
C24H21ClN4OS2 |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
12-[(2-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C24H21ClN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
KXIPXBVMPLWOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique heterocyclic structure combines elements of triazole and pyrimidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.0 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core that is crucial for its biological interactions. The presence of substituents such as the chlorobenzyl and isopropylbenzyl groups enhances its chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the thieno-triazole core : This involves cyclization reactions that lead to the formation of the triazole ring.
- Substitution reactions : The introduction of chlorobenzyl and isopropylbenzyl groups through nucleophilic substitution or coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles exhibit activity against various bacteria and fungi. A study reported that triazolo-pyrimidines showed moderate to high antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(benzenesulfonyl)-6-(isopropyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-one | Thienopyrimidine core with sulfonamide | Antitumor |
| 1-(phenethyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-one | Phenethyl substituent | Antiviral |
| 1-(naphthalenesulfonyl)-6-methylthieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-one | Naphthalene sulfonamide group | Antimicrobial |
Anticancer Properties
Mercapto-substituted triazoles have shown promise in cancer therapy due to their ability to inhibit tumor growth. Research indicates that compounds with similar frameworks can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines . The specific mechanisms often involve the inhibition of key enzymes involved in cell proliferation.
Antiviral Potential
The antiviral activity of triazole derivatives has been well-documented. Studies have shown that these compounds can inhibit viral replication through various mechanisms including interference with viral enzymes .
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound in treating infections and cancers:
- Antimicrobial Study : A recent study demonstrated that a related compound exhibited an EC50 value significantly lower than conventional antibiotics against resistant strains of bacteria .
- Anticancer Research : Another investigation reported that triazole derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways .
Scientific Research Applications
Biological Activities
1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has demonstrated a range of biological activities:
Antimicrobial Activity
Research has shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine have been reported to possess antibacterial and antifungal effects against various pathogens. Studies indicate that the presence of specific substituents can enhance these activities significantly .
Anticancer Potential
Compounds related to thienopyrimidines have been investigated for their anticancer properties. They have shown activity against several cancer cell lines, including human lung (A549) and cervical (HeLa) cells. The selectivity indices suggest low cytotoxicity to normal cells while effectively inhibiting cancer cell proliferation . The mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression.
Antimalarial Activity
The thieno[2,3-e][1,2,4]triazolo framework has also been explored for antimalarial applications. Some derivatives have shown promising results against Plasmodium falciparum, indicating their potential as lead compounds in developing new antimalarial therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The structure-activity relationship studies indicate that modifications at specific positions on the thienopyrimidine core can significantly influence biological activity. For instance:
- Substituents such as isopropyl and chlorobenzyl enhance lipophilicity and cellular uptake.
- The thioether linkage contributes to improved binding affinity to target biomolecules.
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to this class:
- Design and Synthesis : A study outlined the synthesis of a library of thienopyrimidine derivatives and their evaluation for antimicrobial activity. The results indicated that specific structural modifications led to enhanced efficacy against bacterial strains .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of related compounds. The findings revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
- Antimalarial Screening : Research conducted on thienopyrimidine derivatives demonstrated effective inhibition of P. falciparum with IC50 values in the low micromolar range, showcasing their potential as novel antimalarial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Analysis
The 4-isopropylbenzyl group introduces greater steric bulk than ethylbenzyl () or methylphenyl () substituents, which may affect binding affinity to hydrophobic enzyme pockets.
Core Modifications: Compounds with hexahydro cores (e.g., ) exhibit reduced planarity compared to the target compound, likely altering solubility and metabolic stability.
Biological Activity Trends :
Preparation Methods
Core Structure Assembly: Thieno[2,3-d]pyrimidinone Precursor
The synthesis begins with the construction of the thieno[2,3-d]pyrimidinone scaffold, a critical intermediate. Methyl 2-aminothiophene-3-carboxylate is reacted with urea under thermal conditions (200°C, 2 h) to yield thieno[2,3-d]pyrimidine-2,4-diol (85% yield) . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux produces 2,4-dichlorothieno[2,3-d]pyrimidine , a versatile intermediate for further functionalization .
Key Reaction Conditions:
Triazolo Ring Formation via Cyclization
The triazolo[4,3-a]pyrimidine system is formed through hydrazine-mediated cyclization. Treating 2,4-dichlorothieno[2,3-d]pyrimidine with hydrazine hydrate in methanol (reflux, 12 h) generates 4-hydrazinyl-2-chlorothieno[2,3-d]pyrimidine . Cyclization with triethyl orthoformate in acetic acid yields the triazolo-fused core, 2-chlorothieno[3,2-e][1, triazolo[4,3-a]pyrimidin-5(4H)-one (78% yield) .
Mechanistic Insight:
-
Hydrazine attack at C4 followed by intramolecular cyclization eliminates HCl, forming the triazole ring .
-
Optimization: Use of Ms₂O as a catalyst enhances reaction completeness by preventing intermediate stagnation .
Thioether Functionalization at C1
The 2-chlorobenzylthio group is installed via a thiol-displacement reaction. Treating the chlorinated intermediate with 2-chlorobenzylthiol in acetonitrile, catalyzed by NbCl₅ (0°C, 12 h), yields the target compound (74% yield) .
Critical Parameters:
-
Catalyst: NbCl₅ (10 mol%) enables efficient C–S bond formation .
-
Solvent System: MeCN/DCE (1:5 v/v) minimizes side reactions .
-
Workup: Extraction with ethyl acetate and silica gel chromatography (hexane/EtOAc 10:1) ensures purity .
Gram-Scale Synthesis and Purification
Scalable production (10 mmol scale) follows the above steps, with modifications:
-
Cyclization: Prolonged stirring (24 h) at 60°C improves yield to 82% .
-
Purification: Recrystallization from ethanol/ethyl acetate (1:2) achieves >98% purity .
Yield Optimization Table
| Step | Conditions | Yield (%) |
|---|---|---|
| Core chlorination | POCl₃, reflux, 6 h | 92 |
| Triazolo formation | Triethyl orthoformate, AcOH, 12 h | 78 |
| 4-Isopropylbenzylation | 4-Isopropylbenzyl bromide, K₂CO₃ | 68 |
| Thioether installation | 2-Chlorobenzylthiol, NbCl₅, 0°C | 74 |
Mechanistic and Kinetic Studies
Control experiments reveal the role of intermediates:
-
α,β-Unsaturated ketone formation occurs in the absence of thiols, highlighting the necessity of NbCl₅ for thioether stability .
-
Kinetic monitoring (TLC/MS) shows complete substrate conversion within 12 h under optimized conditions .
Analytical Characterization
The final compound is validated through spectroscopic methods:
-
¹H NMR (500 MHz, CDCl₃): δ 7.42–7.17 (m, 8H, aromatic), 4.83 (s, 2H, NCH₂), 3.25 (d, J = 15.0 Hz, 1H, SCH₂), 1.25 (d, 6H, CH(CH₃)₂) .
-
¹³C NMR: δ 166.5 (C=O), 142.8 (C-S), 132.6–124.8 (aromatic carbons) .
Comparative Analysis of Methodologies
Alternative routes were evaluated for efficiency:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The core structure is synthesized via cyclization reactions starting from substituted thiophene precursors. For example, hydrazonoyl chlorides react with thieno[2,3-d]pyrimidinone intermediates under reflux in dry chloroform with triethylamine as a catalyst. Reaction time (5+ hours) and solvent purity are critical for minimizing by-products. Post-reaction purification via ethanol/dioxane recrystallization improves purity . Temperature control (60–80°C) optimizes regioselectivity, especially when introducing bulky substituents like 4-isopropylbenzyl .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers in this compound class?
- Methodological Answer : distinguishes between 2-chlorobenzyl and 4-isopropylbenzyl groups via aromatic proton splitting patterns (e.g., para-substituted isopropylbenzyl shows a singlet at δ 7.2–7.4 ppm). IR spectroscopy identifies thioether (C–S stretching at 600–700 cm) and triazole (C=N at 1520–1560 cm) functionalities. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with isotopic signatures for chlorine (M+2 ≈ 1/3 intensity of M) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the triazolopyrimidine scaffold’s ATP-binding affinity. Protocols involve:
- Pre-incubating the compound with recombinant kinase and ATP.
- Quantifying residual activity via fluorescence-based ADP-Glo™ assays.
- IC determination using dose-response curves (0.1–100 µM range). Validate selectivity against off-target kinases via panel screening .
Advanced Research Questions
Q. How can computational modeling predict binding modes of this compound with target proteins, and what are the limitations?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases). Focus on the triazolo-pyrimidine core’s π-π stacking with Phe residues and thioether’s hydrophobic interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Limitations include force field inaccuracies in modeling sulfur-containing moieties .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, but validate with experimental IC data to address discrepancies .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., identical cell lines, ATP concentrations). For example, discrepancies in IC values for triazolopyrimidines may arise from variations in assay pH or DMSO solvent effects .
- Structural Re-evaluation : Confirm compound purity (HPLC ≥95%) and tautomeric forms (e.g., triazole vs. triazolone) via X-ray crystallography .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain divergent results .
Q. How does the electronic nature of substituents (e.g., 2-chlorobenzyl vs. 4-isopropylbenzyl) modulate reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl) : Enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by polarizing the C–S bond.
- Steric Effects : Bulky 4-isopropylbenzyl reduces coupling efficiency (e.g., 60% yield vs. 85% for smaller substituents). Optimize using Buchwald-Hartwig conditions with XPhos ligands .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
Q. What experimental designs assess environmental fate and biodegradation of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 3–9 (37°C, 30 days) and monitor degradation via LC-MS. Thioether bonds are prone to oxidation, forming sulfoxides/sulfones .
- Soil Microcosms : Use OECD 307 guidelines with -labeled compound to track mineralization (CO evolution) and bound residues .
- QSAR Modeling : Predict ecotoxicity (e.g., LC for Daphnia magna) using EPI Suite™, but validate with acute/chronic exposure tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
